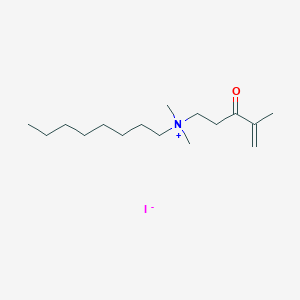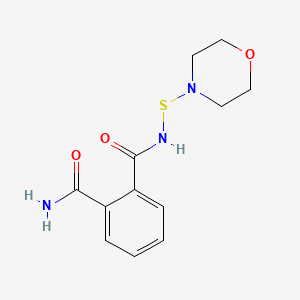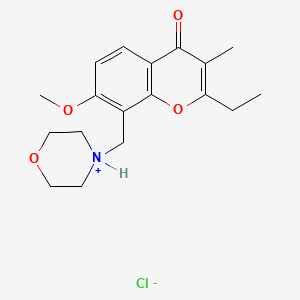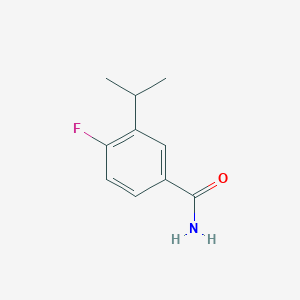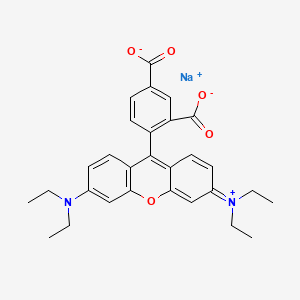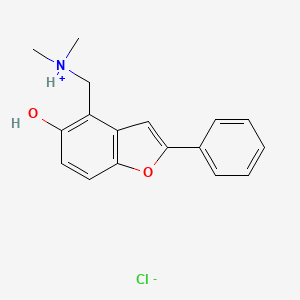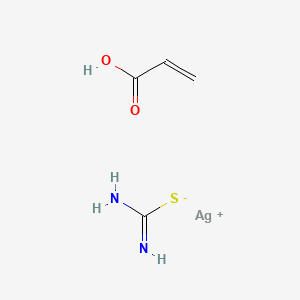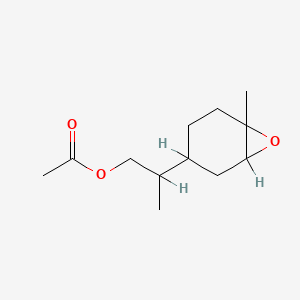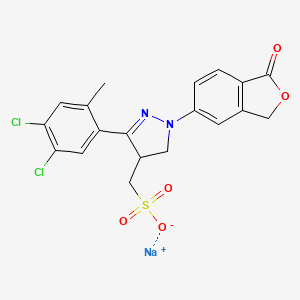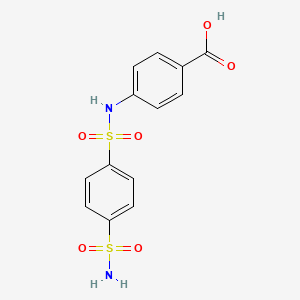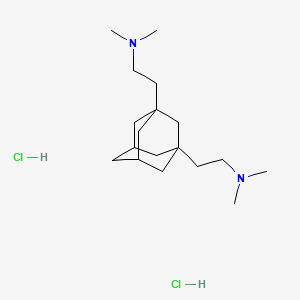
Adamantane, 1,3-bis(2-dimethylaminoethyl)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adamantane, 1,3-bis(2-dimethylaminoethyl)-, dihydrochloride: is a chemical compound that features an adamantane core with two dimethylaminoethyl groups attached at the 1 and 3 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Adamantane, 1,3-bis(2-dimethylaminoethyl)-, dihydrochloride typically involves the reaction of adamantane with dimethylaminoethyl chloride in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous conditions using solvents like dichloromethane or chloroform.
Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as triethylamine or pyridine are used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Reactors: Large-scale reactors with precise temperature and pressure control.
Purification: Techniques such as crystallization or distillation to purify the final product.
Safety Measures: Strict adherence to safety protocols to handle the reactive intermediates and final product.
Analyse Des Réactions Chimiques
Types of Reactions
Adamantane, 1,3-bis(2-dimethylaminoethyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the dimethylaminoethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as sodium azide or thiols in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amines.
Substitution: Formation of substituted adamantane derivatives.
Applications De Recherche Scientifique
Adamantane, 1,3-bis(2-dimethylaminoethyl)-, dihydrochloride has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Studied for its potential as a ligand for nicotinic acetylcholine receptors.
Medicine: Investigated for its potential therapeutic effects, including antiviral and neuroprotective properties.
Industry: Utilized in the synthesis of advanced materials and as a stabilizer in certain chemical processes.
Mécanisme D'action
The mechanism of action of Adamantane, 1,3-bis(2-dimethylaminoethyl)-, dihydrochloride involves its interaction with molecular targets such as nicotinic acetylcholine receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to therapeutic effects, such as neuroprotection and antiviral activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Adamantane: The parent compound, used as an antiviral agent.
Memantine: A derivative used in the treatment of Alzheimer’s disease.
Amantadine: Another derivative with antiviral and antiparkinsonian properties.
Uniqueness
Adamantane, 1,3-bis(2-dimethylaminoethyl)-, dihydrochloride is unique due to its dual dimethylaminoethyl groups, which enhance its binding affinity to certain molecular targets. This structural feature distinguishes it from other adamantane derivatives and contributes to its specific biological activities .
Propriétés
Numéro CAS |
52673-65-1 |
|---|---|
Formule moléculaire |
C18H36Cl2N2 |
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
2-[3-[2-(dimethylamino)ethyl]-1-adamantyl]-N,N-dimethylethanamine;dihydrochloride |
InChI |
InChI=1S/C18H34N2.2ClH/c1-19(2)7-5-17-10-15-9-16(11-17)13-18(12-15,14-17)6-8-20(3)4;;/h15-16H,5-14H2,1-4H3;2*1H |
Clé InChI |
FAPJKUXLWRHQRD-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCC12CC3CC(C1)CC(C3)(C2)CCN(C)C.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-Chlorophenyl)-6-hydroxy-1-(2-methylphenyl)-5-[(4-methylphenyl)diazenyl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13762425.png)
